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Compound of Interest

Compound Name: CP-67804

Cat. No.: B1669559 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Tofacitinib

in animal models. The information is designed to address specific issues encountered during

experimental procedures, from formulation to in vivo administration and analysis.

Frequently Asked Questions (FAQs)
Formulation and Administration

Q1: How should I prepare Tofacitinib Citrate for standard oral administration in rodent

models?

A1: Tofacitinib Citrate can be suspended in a vehicle such as 0.5% methylcellulose with

0.025% Tween 20 in water. It is critical to ensure a uniform and consistent suspension

before each administration to guarantee accurate dosing.[1]

Q2: What are the key stability factors to consider when formulating Tofacitinib?

A2: Tofacitinib's stability is dependent on pH, ionic strength, and temperature.[2] For

maximum stability in aqueous solutions, the pH should be maintained between 2.0 and

5.0.[2] Degradation follows apparent first-order kinetics and increases at higher pH values,

temperatures, and ionic strengths.[2] Tofacitinib is unstable under basic hydrolysis

conditions (e.g., 0.1 N NaOH) and shows some degradation under acidic hydrolysis (e.g.,
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0.1 N HCl) and oxidative stress.[3][4] It is relatively stable under neutral hydrolysis, dry

heat, and photolytic stress.[3][4]

Q3: What is a common oral dosage range for Tofacitinib in mouse and rat models?

A3: Published studies frequently use oral doses ranging from 15 to 50 mg/kg/day.[1] For

example, a daily oral gavage of 50 mg/kg was effective in a mouse model of psoriasis and

arthritis, while 15 mg/kg (intraperitoneal) was used in a diabetic retinopathy model.[1][5] A

dose-response study is highly recommended to determine the optimal dose for your

specific animal model and experimental goals.

Pharmacokinetics and Bioavailability

Q4: Why is the oral bioavailability of Tofacitinib low in rats?

A4: The low oral bioavailability of Tofacitinib in rats (approximately 29.1% at a 10 mg/kg

dose) is primarily due to significant intestinal first-pass metabolism.[6][7][8] Studies have

shown that about 46.1% of an oral dose is metabolized by an intestinal first-pass effect,

with an additional hepatic first-pass effect of around 21.3%.[6][8]

Q5: Does Tofacitinib exhibit dose-dependent pharmacokinetics?

A5: Yes, Tofacitinib shows dose-dependent pharmacokinetics in rats. At higher oral doses

(e.g., 100 mg/kg), the dose-normalized area under the plasma concentration-time curve

(AUC) is significantly increased, which may be due to the saturation of intestinal

metabolism.[7][8] Similarly, at high intravenous doses (50 mg/kg), a higher dose-

normalized AUC suggests saturation of hepatic metabolism.[6][7][8]

Advanced Delivery Strategies

Q6: What are the benefits of using nanoparticle-based delivery systems for Tofacitinib?

A6: Nanoparticle systems, such as those using Poly(lactic-co-glycolic acid) (PLGA), can

provide localized drug delivery to inflamed tissues, such as the gut in inflammatory bowel

disease (IBD) models.[9][10][11] This targeted approach aims to increase drug

concentration at the site of action, thereby enhancing efficacy and reducing systemic side

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.derpharmachemica.com/pharma-chemica/stability-indicating-hptlc-method-for-determination-of-tofacitinib-citrate.pdf
https://www.iosrjournals.org/iosr-jac/papers/vol11-issue2/Version-3/D1102033337.pdf
https://www.derpharmachemica.com/pharma-chemica/stability-indicating-hptlc-method-for-determination-of-tofacitinib-citrate.pdf
https://www.iosrjournals.org/iosr-jac/papers/vol11-issue2/Version-3/D1102033337.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Tofacitinib_Citrate_Dosage_for_In_Vivo_Research.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Tofacitinib_Citrate_Dosage_for_In_Vivo_Research.pdf
https://acrabstracts.org/abstract/tofacitinib-therapy-ameliorates-inflammation-in-a-mouse-model-of-psoriasis-and-arthritis-by-inducing-type-2-immunity/
https://pubmed.ncbi.nlm.nih.gov/31284540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681021/
https://www.researchgate.net/publication/334268921_Dose-Dependent_Pharmacokinetics_of_Tofacitinib_in_Rats_Influence_of_Hepatic_and_Intestinal_First-Pass_Metabolism
https://pubmed.ncbi.nlm.nih.gov/31284540/
https://www.researchgate.net/publication/334268921_Dose-Dependent_Pharmacokinetics_of_Tofacitinib_in_Rats_Influence_of_Hepatic_and_Intestinal_First-Pass_Metabolism
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681021/
https://www.researchgate.net/publication/334268921_Dose-Dependent_Pharmacokinetics_of_Tofacitinib_in_Rats_Influence_of_Hepatic_and_Intestinal_First-Pass_Metabolism
https://pubmed.ncbi.nlm.nih.gov/31284540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681021/
https://www.researchgate.net/publication/334268921_Dose-Dependent_Pharmacokinetics_of_Tofacitinib_in_Rats_Influence_of_Hepatic_and_Intestinal_First-Pass_Metabolism
https://basitresearchgroup.org/2025/05/dual-action-tofacitinib-loaded-plga-nanoparticles-alleviate-colitis-in-an-ibd-mouse-model/
https://pubmed.ncbi.nlm.nih.gov/39527394/
https://www.pharmaexcipients.com/news/plga-nanoparticles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


effects like immunosuppression.[11] In a mouse model of colitis, Tofacitinib-loaded PLGA

nanoparticles significantly outperformed free Tofacitinib in reducing weight loss.[9][10][11]

Q7: Can Tofacitinib be delivered topically for skin conditions?

A7: Yes, topical delivery is a promising approach for inflammatory skin conditions like

psoriasis and rheumatoid arthritis to minimize systemic adverse effects.[12][13] Various

formulations, including gels, hyaluronic acid-coated proglycosomes, and keratinocyte-

derived exosomes, have been developed to enhance skin permeation and local drug

delivery.[12][13][14][15] For example, a 2% Tofacitinib ointment has shown therapeutic

effects in clinical studies for psoriasis.[13]

Troubleshooting Guides
Issue 1: High Variability or Lack of Efficacy in Oral Dosing Studies

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.pharmaexcipients.com/news/plga-nanoparticles/
https://basitresearchgroup.org/2025/05/dual-action-tofacitinib-loaded-plga-nanoparticles-alleviate-colitis-in-an-ibd-mouse-model/
https://pubmed.ncbi.nlm.nih.gov/39527394/
https://www.pharmaexcipients.com/news/plga-nanoparticles/
https://pubmed.ncbi.nlm.nih.gov/36273548/
https://impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue3,Article43.pdf
https://pubmed.ncbi.nlm.nih.gov/36273548/
https://impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue3,Article43.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10879239/
https://pubmed.ncbi.nlm.nih.gov/38263341/
https://impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue3,Article43.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause Troubleshooting Step Rationale

Improper Formulation

Ensure Tofacitinib is a

homogenous suspension

before each gavage. Use a

recommended vehicle like

0.5% methylcellulose with a

surfactant (e.g., 0.025% Tween

20).[1]

An uneven suspension leads

to inaccurate and inconsistent

dosing between animals.

Inconsistent Gavage

Technique

Standardize the oral gavage

procedure across all

personnel. Use flexible plastic

gavage needles instead of

rigid metal ones to minimize

stress and injury.[16]

Improper technique can cause

esophageal irritation, stress, or

aspiration, affecting drug

absorption and animal welfare.

[16]

First-Pass Metabolism

Consider alternative delivery

routes (e.g., intraperitoneal,

subcutaneous) for initial

efficacy studies to bypass

extensive first-pass

metabolism.

The significant intestinal and

hepatic first-pass metabolism

of Tofacitinib can lead to low

and variable systemic

exposure after oral

administration.[6][8]

Saturated Metabolism

Be aware that high doses can

saturate metabolic pathways,

leading to non-linear increases

in exposure.[7][8] Perform a

dose-response study to find a

dose on the linear portion of

the pharmacokinetic curve.

This ensures that changes in

efficacy are proportional to the

dose administered.

Issue 2: Adverse Events Observed in Animal Models
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Potential Cause Troubleshooting Step Rationale

On-Target Immunosuppression

Monitor animals for signs of

infection. Reduce the dose if

systemic immunosuppression

is not the goal of the study.

Tofacitinib is a JAK inhibitor

that can suppress the immune

system, increasing the risk of

infections.[17][18]

Gastrointestinal Irritation

Ensure the gavage technique

is flawless and the vehicle is

well-tolerated.[16] If GI issues

persist, consider targeted

delivery formulations (e.g.,

nanoparticles for IBD) to limit

exposure to healthy GI tissue.

[11]

Direct irritation from the

formulation or improper

gavage can cause local

inflammation and distress.[16]

Behavioral Changes (e.g.,

Aggression)

Monitor for unexpected

behavioral changes. If

aggression is observed,

particularly under stressful

conditions, document it as a

potential drug-related side

effect.

Studies in mice have shown

that Tofacitinib administration

under stressful conditions can

induce aggression.[19]

Off-Target Systemic Effects

Monitor for changes in blood

lipids (hyperlipidemia) and

blood counts (anemia,

leukopenia).[18]

Tofacitinib can have systemic

effects that should be

monitored, especially in

chronic studies.[18]

Data Presentation: Pharmacokinetics & Efficacy
Table 1: Pharmacokinetic Parameters of Tofacitinib in Rats (Oral Administration)
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Dose
(mg/kg)

AUC
(μg·min/
mL)

Cmax
(ng/mL)

Tmax
(min)

Bioavaila
bility (F)

Animal
Model

Referenc
e

10
1,320 ±
321

370 ± 103
22.1 ±
11.1

29.1%
Sprague-
Dawley
Rats

[7][8]

20
2,750 ±

619
664 ± 192 22.5 ± 8.7 N/A

Sprague-

Dawley

Rats

[7]

20
4,140 ±

1,510

1,020 ±

299
15.0 ± 0.0 41.3%

Control

Rats (for

ARF study)

[20]

50
10,100 ±

2,640

1,840 ±

439
26.7 ± 9.6 N/A

Sprague-

Dawley

Rats

[7]

100
33,600 ±

12,000

4,520 ±

1,510
36.4 ± 15.0 N/A

Sprague-

Dawley

Rats

[7]

Data are presented as mean ± standard deviation where available. N/A: Not available in the

cited source.

Table 2: Efficacy of Advanced Tofacitinib Formulations in Animal Models
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Formulation Animal Model
Key Efficacy
Endpoint

Result Reference

Tofacitinib-

loaded PLGA

Nanoparticles

DSS-induced
Colitis (Mouse)

Body Weight
Loss

Significantly
outperformed
free Tofacitinib
in reducing
weight loss.

[9][10]

Hyaluronic Acid-

coated

Proglycosomes

(Topical)

CFA-induced

Arthritis (Rat)

Paw

Inflammation

Significant (P <

0.001) reduction

in paw

inflammation

compared to

conventional

topical

Tofacitinib.

[12]

Tofacitinib

Topical Gel

(1.5% Carbopol

980 P)

CFA-induced

Arthritis (Rat)
Paw Volume

Successfully

reduced

inflammation

induced by CFA

over 21 days.

[13][21]

| Keratinocyte Exosome-loaded Tofacitinib (Topical) | Imiquimod-induced Psoriasis (Mouse) |

Gene Expression & Histopathology | Higher suppression of TNF-α, IL-23, IL-6; better

therapeutic effect on macroscopic and histopathological symptoms compared to free

Tofacitinib. |[14][15] |

Experimental Protocols
Protocol 1: Preparation of Tofacitinib Suspension for Oral Gavage

Objective: To prepare a 5 mg/mL suspension of Tofacitinib Citrate for oral administration.

Materials:

Tofacitinib Citrate powder
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0.5% (w/v) Methylcellulose solution in sterile water

Tween 20

Sterile water

Magnetic stirrer and stir bar

Calibrated balance and weigh boats

Procedure:

1. Prepare the vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water and stir until

fully dissolved. Add 25 µL of Tween 20 to the 100 mL solution (to make a 0.025% solution)

and mix thoroughly.

2. Weigh the required amount of Tofacitinib Citrate. For a 10 mL batch of a 5 mg/mL

suspension, weigh 50 mg of Tofacitinib Citrate.

3. Slowly add the Tofacitinib powder to the vehicle while continuously stirring with a magnetic

stirrer.

4. Continue stirring for at least 30 minutes to ensure a uniform suspension.

5. Visually inspect for any clumps or undispersed powder.

6. Crucially, vortex or stir the suspension vigorously immediately before drawing each dose

to ensure homogeneity.

Protocol 2: Preparation of Tofacitinib-Loaded PLGA Nanoparticles (Nanoprecipitation Method)

Objective: To encapsulate Tofacitinib in PLGA nanoparticles for targeted delivery.[9][10][11]

Materials:

Tofacitinib Citrate

Poly(lactic-co-glycolic acid) (PLGA)
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Acetone (organic solvent)

Polyvinyl alcohol (PVA) solution (aqueous phase stabilizer)

Deionized water

Rotary evaporator

Probe sonicator or homogenizer

Procedure:

1. Organic Phase Preparation: Dissolve a specific amount of PLGA and Tofacitinib Citrate in

acetone.

2. Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in

deionized water.

3. Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under

constant, vigorous stirring. The rapid diffusion of acetone into the water causes the PLGA

to precipitate, encapsulating the drug into nanoparticles.

4. Solvent Evaporation: Remove the acetone from the nanoparticle suspension using a

rotary evaporator under reduced pressure.

5. Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove

the supernatant containing free drug and excess PVA.

6. Washing: Resuspend the nanoparticle pellet in deionized water and repeat the

centrifugation step. Perform this washing step 2-3 times.

7. Final Formulation: Resuspend the final purified nanoparticle pellet in a suitable buffer (e.g.,

PBS) for in vivo administration or lyophilize for long-term storage.

8. Characterization: Analyze the nanoparticles for size, zeta potential, drug loading efficiency,

and release profile.

Visualizations: Pathways and Workflows
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Phase 1: Formulation & Characterization

Phase 2: In Vivo Efficacy Study

Phase 3: Pharmacokinetic Study
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Unexpected Adverse Event
(AE) Observed

Is the AE related to
administration procedure?
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& Check Vehicle Tolerability
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Is the AE likely due to
systemic drug exposure?

No

AE Resolved or Understood

1. Measure Blood/Tissue Drug Levels
2. Reduce Dose

3. Consider Targeted Delivery

Yes

Investigate Other Causes:
- Animal Health Status

- Environmental Stressors

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1669559?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669559?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. benchchem.com [benchchem.com]

2. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC
[pmc.ncbi.nlm.nih.gov]

3. derpharmachemica.com [derpharmachemica.com]

4. iosrjournals.org [iosrjournals.org]

5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis
by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]

6. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and
Intestinal First-Pass Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and
Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. basitresearchgroup.org [basitresearchgroup.org]

10. Dual action tofacitinib-loaded PLGA nanoparticles alleviate colitis in an IBD mouse model
- PubMed [pubmed.ncbi.nlm.nih.gov]

11. pharmaexcipients.com [pharmaexcipients.com]

12. Hyaluronic acid-coated proglycosomes for topical delivery of tofacitinib in rheumatoid
arthritis condition: Formulation design, in vitro, ex vivo characterization, and in vivo efficacy
studies - PubMed [pubmed.ncbi.nlm.nih.gov]

13. impactfactor.org [impactfactor.org]

14. Keratinocyte Exosomes for Topical Delivery of Tofacitinib in Treatment of Psoriasis: an In
Vitro/ In Vivo Study in Animal Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

15. Keratinocyte Exosomes for Topical Delivery of Tofacitinib in Treatment of Psoriasis: an In
Vitro/ In Vivo Study in Animal Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

16. benchchem.com [benchchem.com]

17. Immunologic effects of chronic administration of tofacitinib, a Janus kinase inhibitor, in
cynomolgus monkeys and rats - Comparison of juvenile and adult responses - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Tofacitinib_Citrate_Dosage_for_In_Vivo_Research.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6818719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6818719/
https://www.derpharmachemica.com/pharma-chemica/stability-indicating-hptlc-method-for-determination-of-tofacitinib-citrate.pdf
https://www.iosrjournals.org/iosr-jac/papers/vol11-issue2/Version-3/D1102033337.pdf
https://acrabstracts.org/abstract/tofacitinib-therapy-ameliorates-inflammation-in-a-mouse-model-of-psoriasis-and-arthritis-by-inducing-type-2-immunity/
https://acrabstracts.org/abstract/tofacitinib-therapy-ameliorates-inflammation-in-a-mouse-model-of-psoriasis-and-arthritis-by-inducing-type-2-immunity/
https://pubmed.ncbi.nlm.nih.gov/31284540/
https://pubmed.ncbi.nlm.nih.gov/31284540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681021/
https://www.researchgate.net/publication/334268921_Dose-Dependent_Pharmacokinetics_of_Tofacitinib_in_Rats_Influence_of_Hepatic_and_Intestinal_First-Pass_Metabolism
https://basitresearchgroup.org/2025/05/dual-action-tofacitinib-loaded-plga-nanoparticles-alleviate-colitis-in-an-ibd-mouse-model/
https://pubmed.ncbi.nlm.nih.gov/39527394/
https://pubmed.ncbi.nlm.nih.gov/39527394/
https://www.pharmaexcipients.com/news/plga-nanoparticles/
https://pubmed.ncbi.nlm.nih.gov/36273548/
https://pubmed.ncbi.nlm.nih.gov/36273548/
https://pubmed.ncbi.nlm.nih.gov/36273548/
https://impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue3,Article43.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10879239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10879239/
https://pubmed.ncbi.nlm.nih.gov/38263341/
https://pubmed.ncbi.nlm.nih.gov/38263341/
https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_Gastrointestinal_Side_Effects_in_Animal_Models.pdf
https://pubmed.ncbi.nlm.nih.gov/29454012/
https://pubmed.ncbi.nlm.nih.gov/29454012/
https://pubmed.ncbi.nlm.nih.gov/29454012/
https://www.ncbi.nlm.nih.gov/books/NBK572148/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Aggression behaviour induced by oral administration of the Janus-kinase inhibitor
tofacitinib, but not oclacitinib, under stressful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

20. mdpi.com [mdpi.com]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Improving Tofacitinib Delivery
in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669559#improving-tofacitinib-delivery-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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